2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)11-21-19(24)12-25-18-5-3-2-4-15(18)20/h2-10,17,23H,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVIZHYOTYYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.
The compound has a molecular formula of C19H19FN2O3 and a molecular weight of 342.37 g/mol. Its synthesis typically involves several steps:
- Formation of the Fluorophenoxy Intermediate : Nucleophilic substitution of a fluorobenzene derivative with a suitable phenol.
- Preparation of the Indole Derivative : Synthesized through methods like Fischer indole synthesis.
- Coupling Reaction : The fluorophenoxy intermediate is coupled with the indole derivative using coupling agents like EDCI.
- Formation of Hydroxyethylacetamide : Final modifications lead to the target compound.
The purity of commercially available samples is generally around 95%.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate various biological pathways, leading to anti-inflammatory and anticancer effects. Detailed studies are ongoing to elucidate these mechanisms further.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Macrophage Activation : A study demonstrated that analogs of this compound reduced TNF-α secretion in LPS-stimulated peritoneal macrophages, indicating its potential for treating inflammatory diseases like Crohn's disease .
- Anticancer Activity in Gastric Cancer Models : In vivo experiments showed that related compounds inhibited gastric cancer cell aggregation and growth in mouse models, suggesting similar potential for this compound .
Comparative Analysis
This compound can be compared with similar derivatives to understand its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(2-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide | Chlorophenoxy | Chlorine substituent alters reactivity |
| 2-(2-bromophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide | Bromophenoxy | Bromine may enhance lipophilicity |
| 2-(2-methylphenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide | Methylphenoxy | Methyl group affects binding affinity |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences and similarities with analogs:
Pharmacological Activity
- COX-2 Inhibition: The target compound shares structural motifs with indomethacin-derived amides (e.g., ’s Compound 1), which are potent COX-2 inhibitors.
- Receptor Binding : Compounds with hydroxyethylamine linkers (e.g., ’s 14 and 15) show affinity for MT1/MT2 receptors. The target’s hydroxyethyl group could facilitate similar interactions .
Metabolic Stability
- Fluorination at aromatic positions (e.g., 2-fluorophenoxy in the target vs. 4-fluorophenylsulfonyl in Compound 37) is a common strategy to block cytochrome P450-mediated oxidation. highlights how fluorophenyl groups shift metabolism toward non-critical pathways, improving half-life .
- Hydroxyl groups (e.g., in the target and ’s 14) enhance solubility but may introduce new metabolic sites unless strategically placed .
Research Findings and Implications
- Therapeutic Potential: The structural hybrid of fluorinated aromatics and indole positions the target compound for exploration in inflammation, oncology, or neuropharmacology (e.g., melatonin analogs) .
- Metabolic Optimization: Fluorine’s role in reducing oxidative degradation is well-documented in , suggesting the target compound may exhibit favorable pharmacokinetics compared to non-fluorinated analogs .
- Limitations : While indole derivatives often show promise, substituent positioning is critical. For example, 5-nitroindole derivatives () lacked cytotoxicity, emphasizing the need for precise functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
